molecular formula C12H15BrClN3O2 B12245409 Ethyl 4-(3-bromo-5-chloropyridin-2-yl)piperazine-1-carboxylate

Ethyl 4-(3-bromo-5-chloropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B12245409
M. Wt: 348.62 g/mol
InChI Key: RYVVKPRMFYTIOJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-5-chloropyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a pyridine ring that is further substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromo-5-chloropyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, which is then brominated and chlorinated under controlled conditions. The piperazine ring is introduced through nucleophilic substitution reactions, and the final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromo-5-chloropyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as amines or ethers.

Scientific Research Applications

Ethyl 4-(3-bromo-5-chloropyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-5-chloropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but with a pyrazole ring instead of a piperazine ring.

    3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Another related compound with a carboxamide group instead of an ester.

Uniqueness

Ethyl 4-(3-bromo-5-chloropyridin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15BrClN3O2

Molecular Weight

348.62 g/mol

IUPAC Name

ethyl 4-(3-bromo-5-chloropyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C12H15BrClN3O2/c1-2-19-12(18)17-5-3-16(4-6-17)11-10(13)7-9(14)8-15-11/h7-8H,2-6H2,1H3

InChI Key

RYVVKPRMFYTIOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Cl)Br

Origin of Product

United States

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